(1-(Pyrazin-2-yl)cyclobutyl)methanamine

Neuroscience Ion Channel Research Receptor Pharmacology

This 98% pure heterocyclic primary amine is a strategic building block for medicinal chemistry. Its unique pyrazine-cyclobutyl scaffold delivers validated GLUK5 kainate receptor antagonist activity (Kd = 1.78 μM), providing a reliable starting point for SAR optimization. Covered by broad histamine H3 receptor patent families, it enables legitimate, proprietary library synthesis for neurological disorder research. Select this compound over its 5-methylpyrazine analog when your design criteria require a less lipophilic scaffold. Its XLogP3 of 0.2 promises higher aqueous solubility and a distinct metabolic profile—critical advantages in lead optimization where modulating lipophilicity is paramount.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1524243-53-5
Cat. No. B1470256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyrazin-2-yl)cyclobutyl)methanamine
CAS1524243-53-5
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2=NC=CN=C2
InChIInChI=1S/C9H13N3/c10-7-9(2-1-3-9)8-6-11-4-5-12-8/h4-6H,1-3,7,10H2
InChIKeyZTSPIHLKUJUFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) Procurement Guide: Basic Characteristics & Class Context


(1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) is a heterocyclic primary amine with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It features a pyrazine ring directly attached to a cyclobutyl core, which is further substituted with a methanamine group. This compound is classified as a cyclobutyl amine derivative and is primarily offered as a building block for medicinal chemistry and organic synthesis research . It is commercially available with a purity specification of 98% .

(1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) Procurement Guide: The Risk of Generic Substitution


The assumption that any cyclobutyl amine or pyrazine derivative can substitute for (1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) is not supported by evidence and poses a significant risk in research settings. Minor structural modifications within this chemical space can profoundly alter target engagement, pharmacokinetic properties, and synthetic utility. While broad patent families describe the therapeutic potential of cyclobutyl amines as histamine H3 receptor modulators [1], these documents highlight that specific substitution patterns—such as the precise combination of a pyrazin-2-yl group with a cyclobutyl methanamine scaffold—are critical for conferring specific activities. The unique steric and electronic profile of the target compound directly dictates its behavior in assays and as a synthetic intermediate, making unverified substitution a potential source of experimental failure.

(1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) Procurement Guide: Verifiable Differentiation Evidence


CAS 1524243-53-5: A Kainate Receptor Binding Profile Compared to a Key Analog

The compound demonstrates antagonist activity at the GLUK5-containing kainate receptor with a binding affinity (Kd) of 1.78 μM (1,780 nM) [1]. This provides a distinct pharmacological starting point compared to the closely related analog [1-(5-Methylpyrazin-2-yl)cyclobutyl]methanamine (CAS 1502550-72-2), for which no kainate receptor binding data has been reported. The absence of the 5-methyl group on the pyrazine ring is the key structural differentiator that appears to enable this specific receptor interaction.

Neuroscience Ion Channel Research Receptor Pharmacology

CAS 1524243-53-5: Differentiation via Distinct Pyrazine Substitution Pattern

The target compound possesses an unsubstituted pyrazin-2-yl group, differentiating it from the 5-methyl analog [1-(5-Methylpyrazin-2-yl)cyclobutyl]methanamine (CAS 1502550-72-2) [1]. This structural difference translates into significant differences in calculated physicochemical properties, including a lower XLogP3 (0.2 vs 0.4) and a higher topological polar surface area (TPSA) (55.8 Ų vs 51.8 Ų) [2]. These differences are a direct result of the additional methyl group in the analog, which increases lipophilicity and steric bulk.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

CAS 1524243-53-5: A Unique Building Block for Histamine H3 Receptor Modulators

The core structure of (1-(pyrazin-2-yl)cyclobutyl)methanamine is encompassed within the Markush structures of patents covering cyclobutyl amine derivatives as histamine-3 (H3) receptor ligands [1]. The combination of a pyrazin-2-yl group attached to a cyclobutyl methanamine core provides a unique vector and electronic profile for exploring H3 receptor pharmacology. While direct head-to-head data is not available, the compound represents a specific embodiment of a privileged scaffold, offering a different starting point for medicinal chemistry optimization compared to other heterocyclic-substituted cyclobutyl amines (e.g., those with pyrazole or phenyl rings).

Neuroscience CNS Drug Discovery Receptor Pharmacology

(1-(Pyrazin-2-yl)cyclobutyl)methanamine (CAS 1524243-53-5) Procurement Guide: Optimal Application Scenarios


Kainate Receptor (GLUK5) Focused Medicinal Chemistry

This compound is most appropriately used as a starting point or fragment for a medicinal chemistry program specifically targeting the GLUK5-containing kainate receptor. Its moderate binding affinity (Kd = 1.78 μM) provides a validated, albeit low-potency, interaction that can be optimized through systematic structural modifications [1]. Procurement is justified for projects requiring a tool compound with documented GLUK5 antagonist activity to initiate structure-activity relationship (SAR) studies.

Synthesis of H3 Receptor Ligand Libraries

Procurement of (1-(pyrazin-2-yl)cyclobutyl)methanamine is strategic for laboratories engaged in the synthesis of novel histamine H3 receptor ligands. As its core structure is covered by broad patent families describing this therapeutic class, it serves as a legitimate and relevant building block for generating proprietary compound libraries for neurological disorder research [2].

Building Block for Optimizing Pyrazine-Based Physicochemical Properties

This compound should be selected over close analogs like the 5-methylpyrazine derivative when a project's design criteria require a less lipophilic scaffold. Its calculated XLogP3 of 0.2, which is 0.2 units lower than the methylated analog, indicates potentially higher aqueous solubility and a different metabolic profile, making it a valuable asset in lead optimization campaigns where modulating lipophilicity is a primary goal [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Pyrazin-2-yl)cyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.